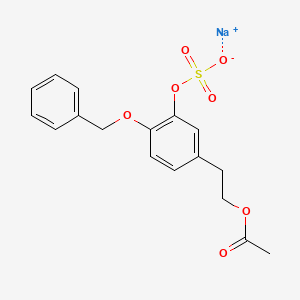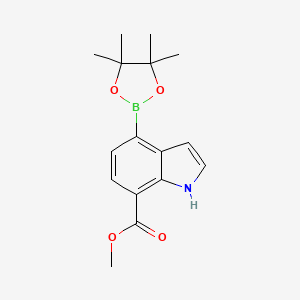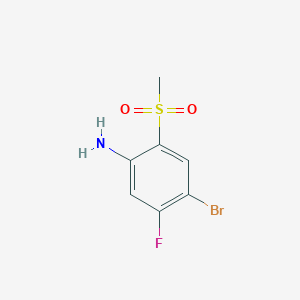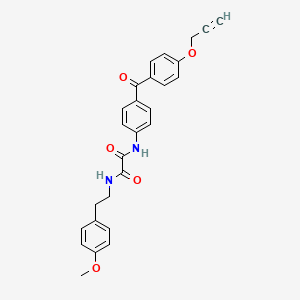
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium hydroxide . Sodium hydroxide, also known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, odorless solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a highly corrosive base and alkali that is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hydroxide can be prepared through several methods, including:
Electrolytic Process: This is the most common method, where sodium chloride (salt) is electrolyzed in a chlor-alkali cell to produce chlorine gas, hydrogen gas, and sodium hydroxide solution. The reaction conditions involve the use of a diaphragm, membrane, or mercury cell.
Castner-Kellner Process: In this process, brine (concentrated sodium chloride solution) is electrolyzed using a mercury cathode and a carbon anode. The sodium amalgam formed reacts with water to produce sodium hydroxide and hydrogen gas.
Nelson Diaphragm Cell: This method uses a diaphragm cell where brine is electrolyzed to produce chlorine gas at the anode and sodium hydroxide and hydrogen gas at the cathode.
Industrial Production Methods
Industrially, sodium hydroxide is produced using the chlor-alkali process, which involves the electrolysis of brine in either diaphragm, membrane, or mercury cells. The choice of cell type affects the purity and concentration of the sodium hydroxide produced. The process is highly energy-intensive and requires careful handling due to the corrosive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Sodium hydroxide undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form water and salts. For example, with hydrochloric acid, it forms sodium chloride and water. [ \text{NaOH} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} ]
Precipitation Reactions: Reacts with metal salts to form insoluble hydroxides. For example, with copper sulfate, it forms copper hydroxide. [ \text{2NaOH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Saponification: Reacts with fats and oils to produce glycerol and soap. [ \text{Fat} + \text{NaOH} \rightarrow \text{Glycerol} + \text{Soap} ]
Common Reagents and Conditions
Common reagents used with sodium hydroxide include acids (e.g., hydrochloric acid, sulfuric acid), metal salts (e.g., copper sulfate, zinc sulfate), and organic compounds (e.g., fats and oils). The reactions typically occur under ambient conditions, but care must be taken due to the exothermic nature of the reactions .
Major Products Formed
The major products formed from reactions with sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), hydroxides (e.g., copper hydroxide, zinc hydroxide), and organic compounds (e.g., glycerol, soap).
Scientific Research Applications
Sodium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions, including titrations, pH adjustments, and synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of cell lysis buffers, DNA extraction, and protein denaturation.
Medicine: Utilized in the production of pharmaceuticals, including the synthesis of active pharmaceutical ingredients and as a cleaning agent for medical equipment.
Industry: Widely used in the manufacture of paper, textiles, detergents, and soaps.
Mechanism of Action
Sodium hydroxide exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to saponification and denaturation. This property makes sodium hydroxide effective in cleaning and sanitization processes, as it can dissolve organic matter and neutralize acids .
Comparison with Similar Compounds
Sodium hydroxide is often compared with other strong bases, such as:
Potassium Hydroxide (KOH): Similar in chemical properties and uses, but potassium hydroxide is more soluble in water and slightly more reactive.
Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative due to its lower solubility and milder reactivity.
Sodium hydroxide is unique in its widespread industrial use and its role in the chlor-alkali process, which is a major method for producing chlorine and hydrogen gas.
Properties
Molecular Formula |
C17H17NaO7S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)





![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
